molecular formula C17H16N2O5 B5866384 methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5866384
M. Wt: 328.32 g/mol
InChI Key: LSTMTMJTELSXGN-UHFFFAOYSA-N
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Description

Methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate, also known as Methyl BACNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Hydrogen-Bonded Structures

  • Research has shown that similar molecules to methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate exhibit interesting hydrogen-bonded structures. For instance, molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate show a polarized structure and are linked into chains of edge-fused rings by various hydrogen bonds (Portilla et al., 2007). Such structures are significant in understanding the molecular interactions and properties.

Synthesis and Spectral Studies

  • The synthesis and spectral properties of related compounds, like methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates, have been explored. These studies provide insights into the structural aspects of such compounds, which can be essential for developing new materials or pharmaceuticals (El-Bardan, 1992).

Catalysis and Reaction Mechanisms

  • Research involving 2-iodoaniline derivatives, which are structurally similar to this compound, provides insights into palladium-catalysed carbonylation. This type of study is crucial for understanding reaction mechanisms and developing more efficient catalytic processes (Ács et al., 2006).

Organic Chemistry Education

  • The synthesis of related compounds has been used in educational settings to teach organic chemistry principles. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester provides a practical demonstration of Fischer esterification reactions (Kam et al., 2020).

Industrial Application in Synthesis

  • Compounds similar to this compound are used as intermediates in the synthesis of various industrial and pharmaceutical products. This highlights their significance in industrial chemistry (Yin Qun, 2010).

properties

IUPAC Name

methyl 3-[benzyl(methyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-18(11-12-6-4-3-5-7-12)16(20)13-8-14(17(21)24-2)10-15(9-13)19(22)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTMTMJTELSXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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